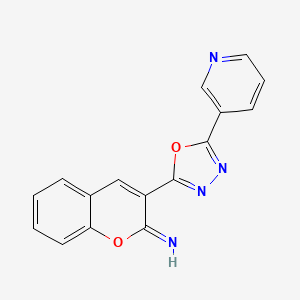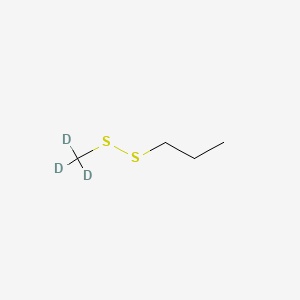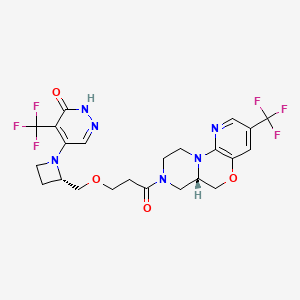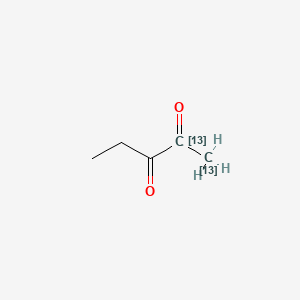
Vitexin caffeate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitexin caffeate is a naturally occurring compound found in various medicinal plants. It is a derivative of vitexin, which is a flavonoid known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of both vitexin and caffeic acid, making it a compound of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vitexin caffeate can be synthesized through various methods. One common approach involves the esterification of vitexin with caffeic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced using biotechnological methods. For instance, the use of glycosyltransferases and glycoside hydrolases has been explored to enhance the solubility and bioavailability of vitexin derivatives . These enzymes facilitate the glycosylation of vitexin, which can then be esterified with caffeic acid to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Vitexin caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinones, alcohol derivatives, and substituted this compound compounds, each with unique pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Vitexin caffeate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoid derivatives.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for the development of new drugs.
Wirkmechanismus
Vitexin caffeate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in oxidative stress and inflammation, such as the Vitamin D receptor (VDR) and phenazine biosynthesis-like domain protein (PBLD).
Pathways Involved: It modulates the VDR/PBLD signaling pathway, which plays a crucial role in macrophage polarization and the regulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Vitexin caffeate is unique due to its combined properties of vitexin and caffeic acid. Similar compounds include:
Vitexin: A flavonoid with antioxidant and anti-inflammatory properties.
Caffeic Acid: A hydroxycinnamic acid known for its antioxidant activity.
Apigenin: Another flavonoid with similar pharmacological activities but lacks the caffeic acid moiety.
These compounds share some pharmacological properties but differ in their molecular structures and specific biological activities .
Eigenschaften
Molekularformel |
C30H26O13 |
|---|---|
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |
InChI-Schlüssel |
OWEGROUUEHGLAT-MUYSUKTNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)







![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
